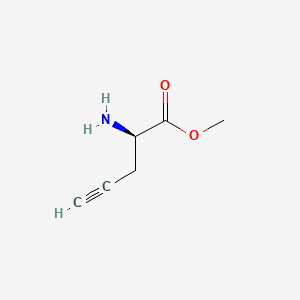

(R)-2-Amino-4-pentynoïque acide, ester méthylique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

®-2-Amino-4-pentynoic acid, methyl ester is a chiral compound with the molecular formula C6H9NO2 It is a derivative of propargylglycine, an amino acid analog containing a triple bond

Applications De Recherche Scientifique

®-2-Amino-4-pentynoic acid, methyl ester has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

Biology: The compound can be used in the study of enzyme mechanisms and protein interactions due to its unique structural features.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mécanisme D'action

Target of Action

The primary target of “®-2-Amino-4-pentynoic acid, methyl ester” is Thermolysin , an enzyme produced by the bacterium Bacillus thermoproteolyticus . Thermolysin plays a crucial role in the bacterium’s survival and proliferation, making it a potential target for antibacterial drugs .

Mode of Action

It’s likely that the compound interacts with the enzyme, potentially inhibiting its function . This could lead to a disruption in the bacterium’s normal processes, thereby preventing its growth or survival .

Biochemical Pathways

Given its target, it’s plausible that the compound affects pathways related to bacterial growth and survival .

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of “®-2-Amino-4-pentynoic acid, methyl ester” are likely related to its potential inhibitory effect on Thermolysin . By inhibiting this enzyme, the compound could disrupt essential bacterial processes, potentially leading to the death of the bacteria .

Action Environment

The action, efficacy, and stability of “®-2-Amino-4-pentynoic acid, methyl ester” can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other compounds or drugs, and the specific characteristics of the bacterial strain (e.g., resistance mechanisms) .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-4-pentynoic acid, methyl ester typically involves the use of propargyl bromide and glycine derivatives. One common method is the alkylation of glycine methyl ester with propargyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of ®-2-Amino-4-pentynoic acid, methyl ester may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

®-2-Amino-4-pentynoic acid, methyl ester can undergo various types of chemical reactions, including:

Oxidation: The triple bond in the compound can be oxidized to form different products, such as carboxylic acids or ketones.

Reduction: The compound can be reduced to form saturated derivatives, such as ®-2-amino-4-pentanoic acid, methyl ester.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Saturated amino acid derivatives.

Substitution: Various substituted amino acid derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

Propargylglycine: A similar compound with a triple bond, used in the study of enzyme mechanisms.

2-Amino-4-pentynoic acid: The parent compound without the methyl ester group.

2-Amino-4-pentanoic acid, methyl ester: A saturated derivative of ®-2-Amino-4-pentynoic acid, methyl ester.

Uniqueness

®-2-Amino-4-pentynoic acid, methyl ester is unique due to its chiral nature and the presence of both an amino group and a triple bond. This combination of features makes it a versatile compound for various applications in scientific research.

Activité Biologique

(R)-2-Amino-4-pentynoic acid, methyl ester (also known as 4-pentynoic acid, 2-amino-, methyl ester) is a chiral compound with significant biological activities, particularly in enzyme interactions and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data tables.

- Molecular Formula : C₆H₉NO₂

- Molecular Weight : Approximately 127.14 g/mol

- Structure : Contains an amino group and a terminal alkyne, contributing to its unique biological properties.

Enzyme Interactions

One of the primary biological activities of (R)-2-amino-4-pentynoic acid, methyl ester is its interaction with various enzymes:

- Thermolysin Inhibition : This compound has been shown to inhibit thermolysin, a metalloprotease produced by Bacillus thermoproteolyticus. Thermolysin plays a crucial role in bacterial growth and survival, making this compound a potential candidate for antibacterial research .

The inhibition mechanism involves the binding of (R)-2-amino-4-pentynoic acid, methyl ester to the active site of thermolysin, thereby preventing substrate cleavage. This interaction suggests its utility in studying enzyme mechanisms and protein interactions.

Potential Therapeutic Uses

The unique structure of (R)-2-amino-4-pentynoic acid, methyl ester allows it to be explored for various therapeutic applications:

- Antibacterial Agents : Given its inhibitory effects on thermolysin, it may serve as a lead compound for developing new antibacterial drugs.

- Biochemical Probes : Its ability to interact with specific enzymes can be harnessed in biochemical assays to study enzyme kinetics and inhibition pathways .

Comparative Analysis with Related Compounds

To understand the significance of (R)-2-amino-4-pentynoic acid, methyl ester, it is useful to compare it with structurally related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Propargylglycine | Contains a triple bond | Used in studying enzyme mechanisms |

| 2-Amino-4-pentynoic acid | Parent compound without methyl ester | Lacks chirality compared to 4-pentynoic acid |

| 2-Amino-4-pentanoic acid, methyl ester | Saturated derivative | Lacks the unique triple bond feature |

Case Studies

-

Study on Enzyme Inhibition :

- A study evaluated the effectiveness of (R)-2-amino-4-pentynoic acid, methyl ester against thermolysin. Results indicated significant inhibition at micromolar concentrations, suggesting its potential as an antibacterial agent.

- Synthesis of Folate-Conjugates :

Propriétés

IUPAC Name |

methyl (2R)-2-aminopent-4-ynoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-3-4-5(7)6(8)9-2/h1,5H,4,7H2,2H3/t5-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHQXMDDXHKPECL-RXMQYKEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC#C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CC#C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.